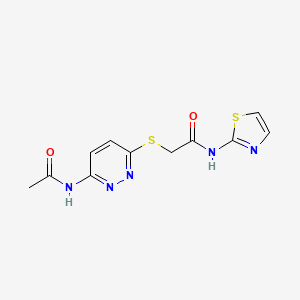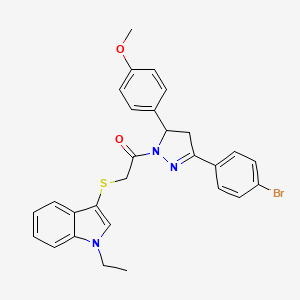![molecular formula C22H38ClNO4 B2929541 Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride CAS No. 1216734-89-2](/img/structure/B2929541.png)
Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride” is a complex organic compound. It contains an adamantane moiety, which is a type of diamond-like bulky polymer . Adamantane derivatives are known for their high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Synthesis Analysis
The synthesis of adamantane derivatives involves various methods . One such method involves the use of palladium-based catalysts and triphenylphosphines for a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene . Another method involves the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be quite complex. For example, unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The structure of 1,2-dehydroadamantane (adamantene) is shown in the referenced article .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical reactions . For example, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out using tetrakis(triphenylphosphine)palladium as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely depending on the specific compound. For example, in 1 H NMR spectra of certain compounds, the signals of 1 NH proton shift to a strong field of 4.05 ppm, which is probably due to the presence of electron-donating methyl substituents in the nodal positions of adamantane .Applications De Recherche Scientifique
However, the exploration of chemical compounds related to the structure of Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride often involves pharmacokinetic studies, drug metabolism, and potential therapeutic applications. Compounds with similar structures or functional groups might be studied for their interactions with biological systems, metabolic pathways, and potential as therapeutic agents. For instance, compounds with piperidine structures or carboxylate functionalities are commonly examined for their pharmacological properties, including absorption, metabolism, and excretion profiles, as well as their potential therapeutic effects and mechanisms of action within the body.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. Such studies help in predicting the compound's behavior in humans, its potential efficacy as a drug, and its safety profile. For example, the study of the absorption, metabolism, and excretion of [14C]Vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans highlighted the importance of assessing metabolic pathways and the role of cytochrome P450 enzymes in drug metabolism (He et al., 2009).
Therapeutic Applications
Compounds are evaluated for their potential therapeutic applications through preclinical and clinical studies. Understanding the mechanism of action, efficacy, safety, and side effects is essential for developing new drugs. For instance, Telotristat Ethyl, a tryptophan hydroxylase inhibitor, was studied for its effectiveness in reducing bowel movement frequency in patients with carcinoid syndrome, showcasing how specific inhibitors can have significant therapeutic benefits (Kulke et al., 2017).
Mécanisme D'action
Mode of Action
It is known that adamantane derivatives often interact with their targets by fitting into hydrophobic pockets of proteins due to their lipophilic nature . This interaction can lead to changes in the protein’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Adamantane derivatives have been shown to affect various biochemical pathways depending on their specific functional groups
Orientations Futures
The future directions of research in adamantane chemistry involve those involving double-bonded adamantane derivatives . The synthesis of new isoselenocyanates with a longer linker between the NCSe group and adamantyl moiety is relevant . These compounds are promising for their potential applications in various fields, including the synthesis of bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Propriétés
IUPAC Name |
ethyl 1-[3-(1-adamantylmethoxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO4.ClH/c1-2-27-21(25)19-4-3-5-23(12-19)13-20(24)14-26-15-22-9-16-6-17(10-22)8-18(7-16)11-22;/h16-20,24H,2-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJMJWYZFFEGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
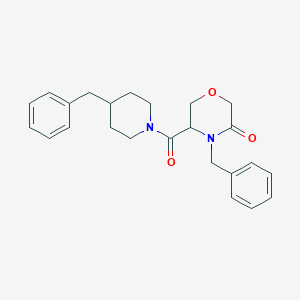
![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)
![(1R,5S)-N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2929465.png)
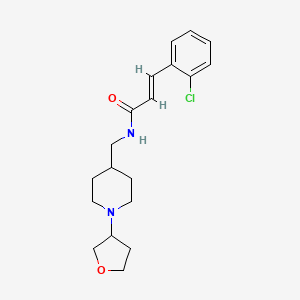
![2-[3-Methylbutan-2-yl(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2929467.png)
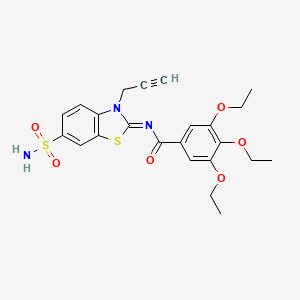
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)
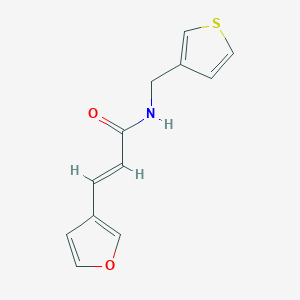
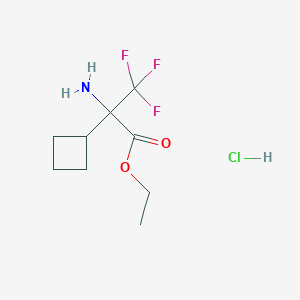
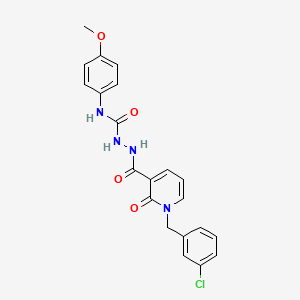
![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)
